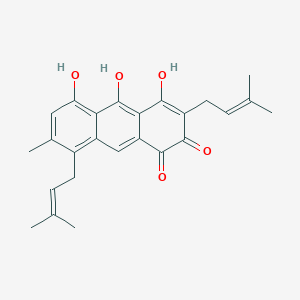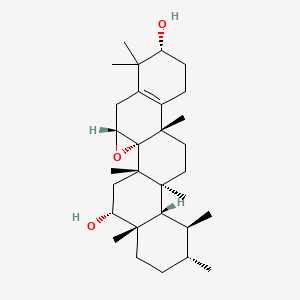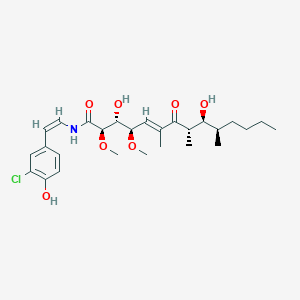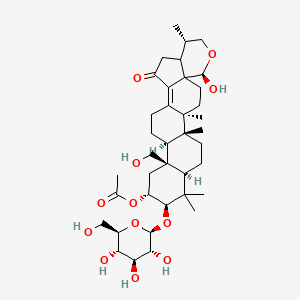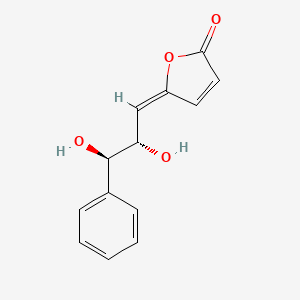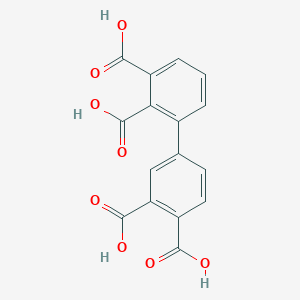
1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3’,4’-Biphenyltetracarboxylic acid is an organic compound with the molecular formula C16H10O8 It is a derivative of biphenyl, characterized by the presence of four carboxylic acid groups attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,3’,4’-Biphenyltetracarboxylic acid can be synthesized through several methods. One common approach involves the coupling reaction of 4-halogen substituted o-benzenedicarboxylic acid ester in the presence of a triphenylphosphine-nickel chloride or trialkylphosphine-nickel chloride catalyst, zinc powder as the reducing agent, and an alkali metal halide promoting agent . Another method involves the dimerization of o-phthalic diester in the presence of a palladium catalyst and a basic bidentate ligand compound .
Industrial Production Methods
Industrial production of 2,3,3’,4’-Biphenyltetracarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3’,4’-Biphenyltetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2,3,3’,4’-Biphenyltetracarboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism by which 2,3,3’,4’-Biphenyltetracarboxylic acid exerts its effects is primarily through its ability to form stable complexes with various metal ions and organic molecules. This property is leveraged in the synthesis of polyimides and COFs, where the compound acts as a key building block, providing structural integrity and enhancing the material’s properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,4,4’-Biphenyltetracarboxylic acid: A symmetric isomer with similar chemical properties but different structural characteristics.
3,3’,5,5’-Biphenyltetracarboxylic acid: Another isomer with distinct reactivity and applications.
Uniqueness
2,3,3’,4’-Biphenyltetracarboxylic acid is unique due to its non-symmetrical structure, which imparts specific properties such as higher glass transition temperature (Tg) and lower melt viscosity compared to its symmetric counterparts. These properties make it particularly valuable in the synthesis of high-performance polymers and advanced materials .
Propriétés
Formule moléculaire |
C16H10O8 |
|---|---|
Poids moléculaire |
330.24 g/mol |
Nom IUPAC |
3-(3,4-dicarboxyphenyl)phthalic acid |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-5-4-7(6-11(9)15(21)22)8-2-1-3-10(14(19)20)12(8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
NBAUUNCGSMAPFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Synonymes |
1,1'-biphenyl-2,3',3,4'-tetracarboxylic acid BP-TCA cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


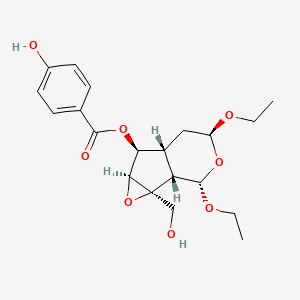
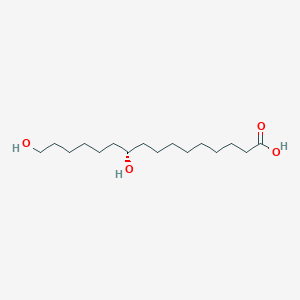
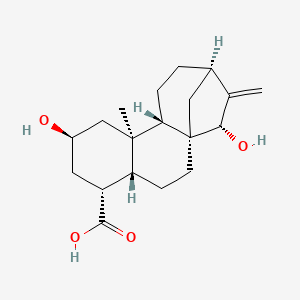
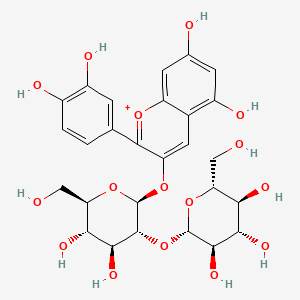


![WURCS=2.0/2,2,1/[hxh][a2122h-1a_1-5]/1-2/a3-b1](/img/structure/B1250887.png)
![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)
